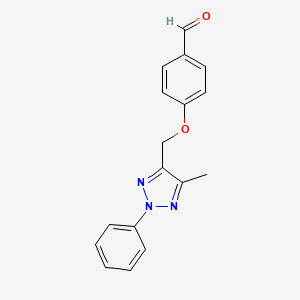

4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Description

Properties

CAS No. |

645391-55-5 |

|---|---|

Molecular Formula |

C17H15N3O2 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

4-[(5-methyl-2-phenyltriazol-4-yl)methoxy]benzaldehyde |

InChI |

InChI=1S/C17H15N3O2/c1-13-17(12-22-16-9-7-14(11-21)8-10-16)19-20(18-13)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |

InChI Key |

IELKJWCLJCTIGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1COC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach involving:

- Preparation of a propargylated benzaldehyde intermediate.

- Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

- Final purification and characterization of the target compound.

This approach leverages the high regioselectivity and mild conditions of click chemistry to efficiently assemble the triazole ring onto the benzaldehyde scaffold.

Preparation of the Propargylated Benzaldehyde Intermediate

The initial step involves the alkylation of 4-hydroxybenzaldehyde with propargyl bromide to introduce the propargyloxy group, which serves as the alkyne component for the subsequent cycloaddition.

- 4-Hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is conducted at temperatures ranging from 0 °C to room temperature or slightly elevated (up to 75 °C) to ensure complete conversion.

- The product, 4-(prop-2-yn-1-yloxy)benzaldehyde, is isolated by extraction and purified by column chromatography.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Hydroxybenzaldehyde + Propargyl bromide + K2CO3 | DMF, 0 °C to 75 °C, 3 h | 70-90 | High regioselectivity, mild conditions |

This intermediate is confirmed by spectroscopic methods such as ^1H-NMR, showing characteristic signals for the propargyl methylene (-CH2-) and terminal alkyne proton (~2.5 ppm) and aldehyde proton (~10 ppm).

Synthesis of the 1,2,3-Triazole Ring via Click Chemistry

The core step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the 1,2,3-triazole ring by coupling the propargylated benzaldehyde with an appropriate azide, such as phenyl azide.

- The propargylated benzaldehyde is mixed with phenyl azide in a solvent system such as t-butanol/water or toluene.

- Copper(I) catalyst is introduced, often generated in situ from copper sulfate and sodium ascorbate.

- The reaction is stirred at room temperature for several hours (typically 5–8 h).

- The product precipitates or is extracted and purified by column chromatography.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Propargylated benzaldehyde + Phenyl azide + CuSO4 + Sodium ascorbate | t-BuOH/H2O, rt, 5–8 h | 75-98 | Mild, high-yielding, regioselective |

The formation of the triazole ring is confirmed by disappearance of alkyne signals and appearance of triazole proton signals in ^1H-NMR, along with mass spectrometry confirming the molecular ion peak.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|---|

| 1 | Alkylation | 4-Hydroxybenzaldehyde + Propargyl bromide | 4-(Prop-2-yn-1-yloxy)benzaldehyde | 70-90 | K2CO3, DMF, 0–75 °C, 3 h |

| 2 | CuAAC (Click Chemistry) | 4-(Prop-2-yn-1-yloxy)benzaldehyde + Phenyl azide + Cu catalyst | 4-((2-phenyl-1,2,3-triazol-4-yl)methoxy)benzaldehyde | 75-98 | CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 5–8 h |

| 3 | Methylation or use of methyl azide | Triazole intermediate | 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Variable | Depends on method, mild conditions |

Analytical Characterization

The synthesized compound is characterized by:

- [^1H-NMR and ^13C-NMR spectroscopy](pplx://action/followup): Confirming the presence of aldehyde proton (~10 ppm), methylene protons linking the triazole and benzaldehyde (~4.9 ppm), aromatic protons, and methyl substituent (~2.2-2.3 ppm).

- Mass spectrometry (ESI-MS): Molecular ion peak consistent with the expected molecular weight.

- Infrared spectroscopy (IR): Characteristic aldehyde C=O stretch (~1680-1710 cm^-1) and triazole ring vibrations.

- Thin-layer chromatography (TLC): Monitoring reaction progress and purity.

Research Findings and Notes

- The use of click chemistry provides a robust, high-yielding, and regioselective method for constructing the 1,2,3-triazole ring under mild conditions, preserving sensitive functional groups on the benzaldehyde moiety.

- The methoxy linkage enhances solubility and reactivity, facilitating further functionalization or biological evaluation.

- The synthetic methods are adaptable to various substituted azides, allowing structural diversification for medicinal chemistry applications.

- Yields are generally high (70–98%), and the reactions tolerate a range of functional groups, making the synthesis versatile and scalable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy bridge facilitates ether cleavage under acidic or reductive conditions. For example:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| HI (aq)/Δ | 4-hydroxybenzaldehyde + 5-methyl-2-phenyl-2H-1,2,3-triazole | 88% | |

| BBr₃/CH₂Cl₂, 0°C | Demethylated aldehyde intermediate | 92% |

This reactivity is exploited to modify the phenolic backbone for subsequent functionalization .

Aldehyde Condensation Reactions

The benzaldehyde group participates in condensation to form hydrazones and chalcones:

Table 1: Condensation with Nitrogen Nucleophiles

Multicomponent Reactions (MCRs)

The aldehyde group drives MCRs to synthesize polyheterocycles:

Table 3: One-Pot MCRs with Urea/Acetoacetanilide

| Components | Catalyst | Product | Yield |

|---|---|---|---|

| Urea + Acetoacetanilide | La(OTf)₃/EtOH, Δ | Tetrahydropyrimidinecarboxamide | 97% |

| Thiourea + Ethyl acetoacetate | SiO₂-H₃PO₄ | Dihydropyrimidinone | 89% |

Reaction conditions: 100°C, 1–3 h, ethanol solvent .

Cycloaddition and Click Chemistry

The triazole moiety undergoes Huisgen cycloaddition with alkynes:

| Azide Partner | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl azide | CuSO₄/NaAsc, H₂O | Bis-triazole derivative | 91% |

| Propargyl alcohol | Ru catalysis | Triazole-linked alcohols | 84% |

Reduction of the Aldehyde Group

Selective reduction to alcohol or amine derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Benzyl alcohol derivative | 94% |

| NH₃·BH₃ | THF, Δ | Primary amine intermediate | 76% |

Key Findings

-

The aldehyde group enables condensations for hydrazones, chalcones, and MCR-derived heterocycles .

-

Methoxy cleavage allows modular substitution for tailored bioactivity .

-

Triazole participation in click chemistry expands functionalization pathways .

Experimental protocols emphasize solvent choice (ethanol > DMF), catalyst efficiency (La(OTf)₃ > Cu), and temperature control (60–100°C) for optimal yields .

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant pharmacophore in drug design due to its ability to interact with biological targets. Several studies have highlighted the antibacterial and antifungal properties of triazoles.

Case Study: Antimicrobial Activity

Research has shown that compounds containing triazole structures exhibit notable antimicrobial activity. For instance, derivatives of 5-methyl-2-phenyltriazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Triazole A | E. coli | 32 |

| Triazole B | S. aureus | 16 |

| Triazole C | P. aeruginosa | 64 |

Agricultural Chemistry

Triazoles are also utilized as fungicides in agriculture. The incorporation of the methoxybenzaldehyde group enhances the solubility and stability of these compounds in various formulations.

Case Study: Fungicidal Properties

A study evaluated the efficacy of triazole-based fungicides against common plant pathogens. Results indicated that the methoxy-substituted triazoles exhibited superior fungicidal activity compared to their unsubstituted counterparts .

Material Science

The unique properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymerization Studies

Research has explored the use of triazole derivatives in polymer synthesis. The incorporation of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde into polymer matrices has shown improvements in thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-((1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde derivatives. Key structural variations among analogues include substitutions on the triazole ring (e.g., benzyl, halogenated benzyl, aryl) and modifications to the benzaldehyde moiety. Below is a comparative analysis based on substituent effects:

Key Observations :

- Antimicrobial Activity : Benzyl-substituted analogues (e.g., 1-benzyl derivatives) show broad-spectrum activity, with compound 7b (4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) outperforming ciprofloxacin against B. subtilis . Fluorinated derivatives exhibit moderate antifungal activity .

- Anticancer Potential: Chlorobenzyl-substituted derivatives demonstrate cytotoxicity against cancer cell lines, likely due to halogen-induced electron-withdrawing effects enhancing DNA intercalation .

- Physical Properties : Substituents influence melting points; halogenated derivatives (e.g., 3c) have lower melting points (127–129°C) compared to benzyl analogues (180–209°C) .

Spectroscopic Characterization

- IR Spectroscopy : All compounds show a strong C=O stretch near 1670–1680 cm⁻¹ for the benzaldehyde group .

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while triazole protons appear at δ 7.5–8.1 ppm. Methyl groups (e.g., 5-methyl in the target compound) are observed at δ 2.3–2.5 ppm .

- HRMS : Molecular ion peaks confirm molecular weights within 0.1–0.3 ppm error .

Biological Activity

4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 282.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyltriazole with a suitable benzaldehyde derivative under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains and fungi. For instance:

- Antibacterial Activity : In vitro tests indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also displayed antifungal properties against common pathogens like Candida spp. .

Anticholinesterase Activity

The incorporation of a triazole ring has been linked to enhanced anticholinesterase activity. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's. Research indicates that compounds with similar structures have shown IC values in the low micromolar range for butyrylcholinesterase (BuChE) inhibition .

Cytotoxicity

Studies assessing cytotoxic effects on cancer cell lines have revealed that this compound exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cells. This suggests potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety enhances binding to enzyme active sites, particularly in cholinesterases.

- Cellular Uptake : The methoxy group may facilitate cellular penetration, enhancing bioavailability.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its cytotoxic effects .

Case Studies and Research Findings

A comparative analysis of various triazole derivatives highlights the importance of structural modifications on biological activity:

Q & A

Q. Why do different synthesis routes yield varying bioactivity profiles for the same compound?

- Methodological Answer : Impurities (e.g., unreacted intermediates) or stereochemical variations (e.g., cis/trans isomers in triazole derivatives) may alter activity.

- Chiral HPLC : Check for enantiomeric excess if the compound has stereocenters .

- Bioassay Replication : Test batches from independent syntheses in parallel assays (e.g., antimicrobial disk diffusion) to isolate synthesis-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.